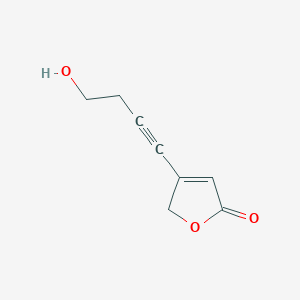
4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a furan ring substituted with a hydroxybutynyl group, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the alkylation of furan with a suitable butynyl halide, followed by hydrolysis to introduce the hydroxy group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be employed to facilitate the alkylation and hydrolysis steps. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acetone or water.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst in ethanol or methanol.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) in solvents like acetic acid or dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of 4-(4-Oxobut-1-yn-1-yl)furan-2(5H)-one.
Reduction: Formation of 4-(4-Hydroxybut-1-en-1-yl)furan-2(5H)-one or 4-(4-Hydroxybutyl)furan-2(5H)-one.
Substitution: Formation of halogenated or nitrated furan derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of 4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxybutynyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one: Unique due to the presence of both a furan ring and a hydroxybutynyl group.
4-(4-Hydroxybut-1-en-1-yl)furan-2(5H)-one: Similar structure but with an alkene instead of an alkyne.
4-(4-Hydroxybutyl)furan-2(5H)-one: Similar structure but with an alkane instead of an alkyne.
Uniqueness
This compound is unique due to its combination of a furan ring and a hydroxybutynyl group, which imparts distinct chemical reactivity and potential applications. The presence of the alkyne moiety allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
920531-31-3 |
|---|---|
分子式 |
C8H8O3 |
分子量 |
152.15 g/mol |
IUPAC名 |
3-(4-hydroxybut-1-ynyl)-2H-furan-5-one |
InChI |
InChI=1S/C8H8O3/c9-4-2-1-3-7-5-8(10)11-6-7/h5,9H,2,4,6H2 |
InChIキー |
PFQBUDGWRIMNHA-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC(=O)O1)C#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


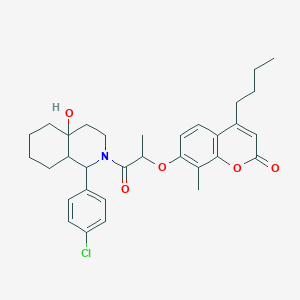
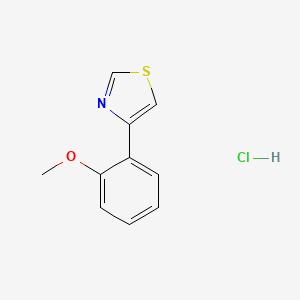
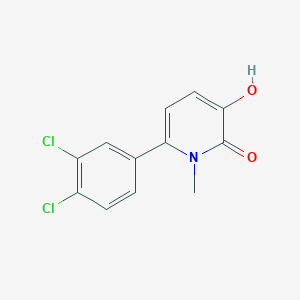
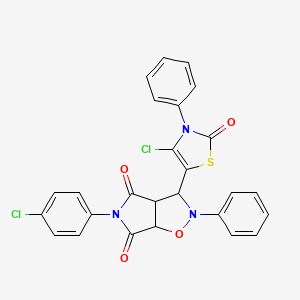
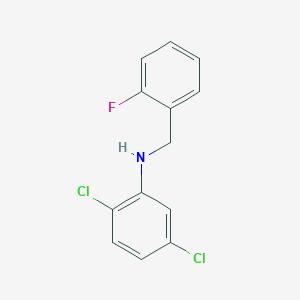
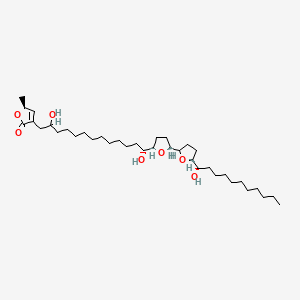
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
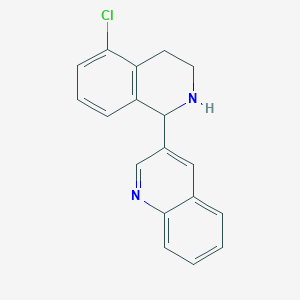
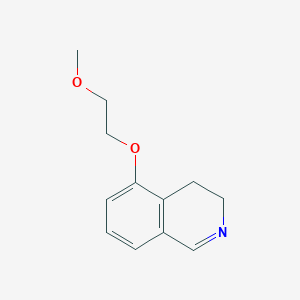

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)

![Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B15174840.png)

